molecular formula C13H19N3O B7967267 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide

Cat. No.: B7967267
M. Wt: 233.31 g/mol
InChI Key: SWAFORJXEDJJFV-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with an amino group at position 2, an ethylamide group at the N-position, and a pyrrolidin-1-yl moiety at position 3. Its molecular formula is C₁₃H₁₈N₄O, with a molecular weight of 258.31 g/mol (calculated from SMILES: NC=1C=CC(=C(C1)C(N)=O)N2CCCC2).

Properties

IUPAC Name

2-amino-N-ethyl-5-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-15-13(17)11-9-10(5-6-12(11)14)16-7-3-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAFORJXEDJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzoic acid, ethylamine, and pyrrolidine.

    Reduction: The nitro group of 2-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting 2-aminobenzoic acid is then reacted with ethylamine to form 2-amino-N-ethylbenzamide.

    Substitution: Finally, the 5-position of the benzamide is substituted with a pyrrolidinyl group using pyrrolidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Benzamide Derivatives

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide C₁₃H₁₈N₄O 258.31 2-amino, 5-pyrrolidinyl, N-ethylamide
2-Amino-5-[3-(1-ethylpyrazolyl)pyrrolopyridinyl]-N,N-dimethylbenzamide C₂₁H₂₂N₆O 374.44 Pyrrolo[2,3-b]pyridine core, pyrazole, dimethylamide
N-(2-nitro-5-(pyrrolidin-1-yl)phenyl)benzamide C₁₇H₁₇N₃O₃ 311.34 2-nitro group, benzamide-pyrrolidine hybrid
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide C₁₆H₁₈N₄O 282.34 Pyrimidine ring, 2-methyl substitution
N-(3',4',5'-trimethoxybenzyl)-4-(dioxopyrrolidinyl)benzamide C₂₃H₂₅N₃O₅ 423.46 Trimethoxybenzyl, dioxopyrrolidine

Functional Group Impact on Pharmacological Properties

(a) Pyrrolidine/Pyrrolidinyl Moieties

  • Target Compound : The pyrrolidine ring enhances membrane permeability and may interact with dopamine receptors, as seen in neuroleptic benzamide derivatives like amisulpride and tiapride .
  • Pyrimidine Hybrids (e.g., 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide) : The pyrimidine ring may enhance π-π stacking interactions with biological targets, as observed in kinase inhibitors .
Table 2: Antifungal Activity of Pyrrolidine-Containing Benzamides
Compound Zone of Inhibition (mm, 100 µg) Against Aspergillus niger Against Aspergillus flavus
N-(3',4',5'-trimethoxybenzyl)-4-(dioxopyrrolidinyl)benzamide 10.6 12.0
N-(2'-nitrobenzyl)-4-(dioxopyrrolidinyl)benzamide 12.3 13.3
Target Compound Data not reported Data not reported
  • Insight : The dioxopyrrolidine group in antifungal derivatives () shows moderate activity, suggesting that the target compound’s unmodified pyrrolidine may require functionalization (e.g., ketone or nitro groups) for enhanced efficacy.

Physicochemical and Pharmacokinetic Differences

(a) Solubility and Bioavailability

  • 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide (): The ethylsulfonyl group improves water solubility, a critical factor in drug design.
  • Target Compound : Lacking polar substituents, its solubility may be lower, necessitating formulation adjustments for therapeutic use.

(b) Neuroleptic Potential

  • Amisulpride/Tiapride : Benzamide neuroleptics with high affinity for D2/D3 dopamine receptors. The target compound’s pyrrolidine and ethylamide groups mirror these drugs’ structural motifs, suggesting possible CNS activity .

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